2,2,3,3-Tetrafluoropropane-1,1-diol
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Overview
Description
2,2,3,3-Tetrafluoropropane-1,1-diol is an organic compound with the molecular formula C3H4F4O2. It is characterized by the presence of four fluorine atoms and two hydroxyl groups attached to a propane backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoropropane-1,1-diol typically involves the fluorination of appropriate precursors. One common method is the reaction of 2,2,3,3-tetrafluoropropanol with oxidizing agents to introduce the hydroxyl groups. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorine gas and ensure safety. The industrial methods are designed to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less oxidized forms, such as alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2,2,3,3-Tetrafluoropropane-1,1-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers
Mechanism of Action
The mechanism by which 2,2,3,3-tetrafluoropropane-1,1-diol exerts its effects involves its ability to participate in hydrogen bonding and other intermolecular interactions. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoro-1-propanol: Similar in structure but with different functional groups.
3-(2,2,3,3-Tetrafluoropropoxy)propane-1,2-diol: Contains additional functional groups and different reactivity.
2,2-Difluoro-1,3-propanediol: Fewer fluorine atoms and different chemical properties
Uniqueness
2,2,3,3-Tetrafluoropropane-1,1-diol is unique due to its specific arrangement of fluorine atoms and hydroxyl groups, which confer distinct chemical properties. Its ability to undergo various reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropane-1,1-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F4O2/c4-1(5)3(6,7)2(8)9/h1-2,8-9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEPRBXRFZQFDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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